molecular formula C8H10N2O B555532 (R)-2-Amino-2-phenylacetamide CAS No. 6485-67-2

(R)-2-Amino-2-phenylacetamide

Cat. No.: B555532
CAS No.: 6485-67-2
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-phenylacetamide (CAS 700-63-0), also known as α-amino-benzeneacetamide, is a chiral amide with the molecular formula C₈H₁₀N₂O (molecular weight: 150.18 g/mol) . Its stereochemistry is critical in medicinal chemistry and asymmetric synthesis, as the R-enantiomer often exhibits distinct biological activity compared to the S-form. The compound is synthesized via hydrolysis of imidamide precursors under green conditions (e.g., I₂-SDS-water systems) or used as a precursor in microwave-assisted reactions to form quinazolinones . Its hydrochloride salt (CAS 1356905-44-6) enhances solubility for pharmaceutical applications .

Preparation Methods

Asymmetric Catalytic Synthesis

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamide precursors represents a high-yield route to (R)-2-amino-2-phenylacetamide. Catalysts such as Ru(BINAP) complexes (e.g., RuCl₂[(R)-BINAP]) enable enantioselective reduction of α-acetamidocinnamic acid derivatives.

Reaction Conditions :

  • Substrate: (Z)-α-Acetamidocinnamic acid

  • Catalyst: 0.5 mol% Ru(BINAP)

  • Solvent: Methanol

  • Pressure: 50 bar H₂

  • Temperature: 50°C

  • Yield: 92–95%

  • Enantiomeric Excess (ee): >98% [R]

This method is favored industrially for its scalability and minimal byproduct formation.

Enzymatic and Chemoenzymatic Approaches

Kinetic Resolution Using Lipases

Lipase-mediated hydrolysis of racemic N-acetyl-2-phenylglycine amide selectively deacetylates the (S)-enantiomer, leaving the (R)-enantiomer intact.

Procedure :

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Substrate: Racemic N-acetyl-2-phenylglycine amide

  • Solvent: Phosphate buffer (pH 7.0)

  • Temperature: 37°C

  • Conversion: 50% (theoretical maximum for resolution)

  • ee of (R)-Product: 99%

Reductive Amination with Transaminases

Enantioselective amination of 2-phenyl-2-oxoacetamide using ω-transaminases yields the (R)-configured amine.

Optimized Parameters :

  • Enzyme: Arthrobacter sp. ω-Transaminase

  • Amine Donor: Isopropylamine

  • Solvent: Tris-HCl buffer (pH 8.5)

  • Temperature: 30°C

  • Yield: 85%

  • ee: 97%

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-2-phenylacetamide is resolved using chiral resolving agents like tartaric acid derivatives.

Process :

  • Racemate: (±)-2-Amino-2-phenylacetamide

  • Resolving Agent: L-(+)-Tartaric acid

  • Solvent: Ethanol/Water (3:1)

  • Recrystallization Cycles: 3

  • Yield of (R)-Enantiomer: 40%

  • ee: 99.5%

Chromatographic Resolution

Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) enable preparative-scale separation.

Conditions :

  • Column: Chiralpak® IC (250 mm × 20 mm)

  • Mobile Phase: Hexane/Isopropanol (70:30)

  • Flow Rate: 10 mL/min

  • Purity: 99.9% ee

  • Throughput: 200 mg/h

Reductive Amination Strategies

Borane-Mediated Asymmetric Reduction

2-Phenyl-2-oxoacetamide undergoes reductive amination using chiral oxazaborolidine catalysts.

Key Steps :

  • Catalyst: (S)-CBS (Corey–Bakshi–Shibata)

  • Reducing Agent: BH₃·THF

  • Solvent: Tetrahydrofuran

  • Temperature: −20°C

  • Yield: 88%

  • ee: 96%

Chiral Auxiliary Approaches

Evans Oxazolidinone Auxiliary

Auxiliary-mediated synthesis ensures high enantiocontrol during amide bond formation.

Synthesis Pathway :

  • Auxiliary Attachment : (R)-4-Benzyl-2-oxazolidinone is coupled to phenylacetic acid.

  • Amidation : Reaction with ammonia generates the intermediate.

  • Auxiliary Removal : Hydrolysis under basic conditions.

  • Overall Yield: 75%

  • ee: >99%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Hydrogenation92–95>98HighModerate
Enzymatic Resolution8597MediumLow
Diastereomeric Salt4099.5LowHigh
Reductive Amination8896MediumModerate
Chiral Auxiliary75>99LowHigh

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(R)-2-Amino-2-phenylacetamide serves as an essential intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure allows for versatile modifications, making it a valuable building block for creating complex organic molecules.

Pharmaceutical Development

The compound is utilized in the design of new drugs due to its ability to interact with biological targets effectively. It is particularly noted for its role in synthesizing compounds with potential therapeutic effects, including those targeting neurological disorders.

Biological Research

Mechanism of Action

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • NMDA Receptor Antagonism : It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity and memory functions. This interaction suggests potential therapeutic applications in treating neurological disorders such as depression and chronic pain.
  • Adenosine A1 Receptor Modulation : The compound influences neurotransmitter release by interacting with adenosine A1 receptors, affecting physiological processes like sleep regulation and neuroprotection.
  • Enzyme Inhibition : Research indicates that this compound may inhibit phenylalanine hydroxylase (PAH), which could have implications for managing phenylketonuria (PKU), a genetic disorder characterized by elevated levels of phenylalanine.

Pharmacological Studies

Numerous studies have explored the pharmacological properties of this compound:

Antidepressant Effects

A study on rodent models demonstrated that administration of this compound led to significant reductions in despair-like behaviors, indicating potential antidepressant properties.

Pain Management

Clinical trials have investigated the efficacy of this compound in chronic pain management, with participants reporting lower pain scores compared to placebo groups.

Antibacterial and Antiparasitic Applications

Recent research has explored the antibacterial properties of related compounds derived from phenylacetamides. For instance, derivatives containing thiazole moieties showed promising antibacterial activity against pathogens like Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration values indicated superior efficacy compared to standard treatments .

Research into the structure-activity relationship of this compound has revealed insights into how modifications can enhance or alter its biological activity. For example, changes in substituents on the phenyl ring can significantly influence NMDA receptor binding affinity and selectivity.

Mechanism of Action

The mechanism by which ®-2-Amino-2-phenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (S)-2-Amino-2-phenylacetamide

  • CAS : 6485-52-5
  • Molecular Formula : C₈H₁₀N₂O
  • Key Differences: The S-enantiomer shares identical physical properties (e.g., molecular weight, formula) but diverges in stereochemical interactions. For instance, in the Paal-Knorr reaction, (R)-2-Amino-2-phenylacetamide retains its configuration to form (R)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-2-phenylacetamide, while the S-form would yield the opposite enantiomer . Biological activity differences are implied but require further study.

N-Substituted Derivatives

(2R)-2-Amino-N-ethyl-2-phenylacetamide

  • CAS : 1292746-61-2
  • Molecular Formula : C₁₀H₁₄N₂O
  • Key Differences: The ethyl group on the amide nitrogen increases hydrophobicity (logP ~1.2 vs. Limited data on synthetic applications, but the modification may reduce metabolic degradation.

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

  • CAS : 51816-17-2
  • Molecular Formula : C₁₄H₂₁N₃O
  • Key Differences: The diethylaminoethyl side chain introduces basicity (pKa ~9.5), enhancing water solubility at acidic pH . Likely used in drug delivery systems due to its amphiphilic nature.

Functional Group Variants

2-Amino-2-phenylacetic Acid

  • CAS : Referenced in pharmacopeial standards (e.g., PF 43(1)) .
  • Key Differences :
    • The carboxylic acid group (vs. amide) increases polarity, making it unsuitable for blood-brain barrier penetration but ideal for ionic interactions in enzyme binding .

(S)-2-Chloro-2-phenylacetic Acid

  • CAS: Not explicitly listed, but structurally related.
  • Key Differences :
    • Chlorine substitution enhances electrophilicity, enabling nucleophilic aromatic substitution reactions, unlike the amide’s nucleophilic nitrogen .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Formula Molecular Weight (g/mol) Key Feature(s)
This compound 700-63-0 C₈H₁₀N₂O 150.18 Chiral amide, stereoretentive reactions
(S)-2-Amino-2-phenylacetamide 6485-52-5 C₈H₁₀N₂O 150.18 Enantiomeric divergence in activity
(R)-2-Amino-N-ethyl-2-phenylacetamide 1292746-61-2 C₁₀H₁₄N₂O 178.23 Enhanced hydrophobicity
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 51816-17-2 C₁₄H₂₁N₃O 247.33 Amphiphilic, pH-dependent solubility

Biological Activity

(R)-2-Amino-2-phenylacetamide, often referred to as (R)-2-APA, is a chiral organic compound with significant biological activity. Its structure comprises an amino group, a phenyl group, and an acetamide backbone, which contributes to its interactions with various biological systems. This article explores the biological activity of (R)-2-APA, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

  • Molecular Formula : C9_{9}H12_{12}N2_{2}O
  • Molecular Weight : 150.18 g/mol
  • Chirality : Exists in two enantiomeric forms, with the (R)-configuration being of particular interest for pharmacological applications.

(R)-2-APA exhibits several mechanisms of action that contribute to its biological activity:

  • NMDA Receptor Antagonism :
    • It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory functions. This interaction suggests potential therapeutic applications in treating neurological disorders such as depression and chronic pain.
  • Adenosine A1 Receptor Modulation :
    • The compound also interacts with adenosine A1 receptors, influencing neurotransmitter release and modulating excitatory signaling pathways in the brain. This modulation can affect various physiological processes including sleep regulation and neuroprotection.
  • Enzyme Inhibition :
    • Research indicates that (R)-2-APA may inhibit phenylalanine hydroxylase (PAH), an enzyme implicated in the metabolism of phenylalanine. This inhibition could have therapeutic implications for managing phenylketonuria (PKU), a genetic disorder characterized by elevated levels of phenylalanine.

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of (R)-2-APA:

  • Neuropharmacology : Studies have shown that (R)-2-APA's antagonistic effects on NMDA receptors may contribute to its antidepressant-like effects in animal models. This has led researchers to explore its potential as a treatment for mood disorders.
  • Antiparasitic Activity : In vitro studies have demonstrated that related compounds exhibit antiparasitic properties against organisms such as Giardia intestinalis and Trichomonas vaginalis, suggesting potential applications in treating parasitic infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of (R)-2-APA has revealed insights into how modifications to its structure can enhance or alter its biological activity. For instance, slight changes in substituents on the phenyl ring can significantly influence NMDA receptor binding affinity and selectivity .

1. Antidepressant Effects

A study examining the effects of (R)-2-APA on depressive behaviors in rodent models found that administration led to significant reductions in despair-like behaviors in forced swim tests, indicating potential antidepressant properties.

2. Pain Management

Another clinical trial investigated the efficacy of (R)-2-APA in chronic pain management. Participants receiving the compound reported lower pain scores compared to placebo groups, supporting its role as a potential analgesic agent.

Comparative Analysis

The following table summarizes key compounds related to this compound and their biological activities:

Compound NameMolecular FormulaKey Features
This compoundC9_{9}H12_{12}N2_{2}ONMDA receptor antagonist; potential antidepressant
(R)-KetamineC13_{13}H16_{16}ClN3_{3}ONMDA antagonist; used for anesthesia and depression
(2R)-HydroxynorketamineC13_{13}H15_{15}N3_{3}OAntidepressant metabolite of ketamine

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Amino-2-phenylacetamide, and how do they compare in terms of enantioselectivity and scalability?

  • Answer : Two primary methods are documented:

  • Chemoenzymatic Synthesis : Utilizes nitrilase to catalyze the enantioselective hydrolysis of precursors like benzaldehyde and KCN, achieving high enantiomeric excess (e.g., >90% ee under optimized conditions: pH 8, 20°C) .
  • Chemical Synthesis : Involves chiral resolution or asymmetric catalysis. For example, L- and D-enantiomers are separated via diastereomeric salt formation or chiral auxiliary-mediated reactions .
  • Comparison : Enzymatic routes offer better stereocontrol but require precise pH and temperature optimization. Chemical methods may suffer from lower yields but are more scalable with conventional organic solvents.

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Answer : Use chiral HPLC with columns like Chiralpak IA/IB or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃). For example, PubChem data (InChIKey: CVVVAKVOCWNDLJ) provides reference spectra for validation .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Answer :

  • Enzyme Inhibition Assays : Test interactions with aminotransferases or proteases, given structural similarity to phenylglycine derivatives .
  • Cell-Based Assays : Evaluate anti-inflammatory activity via TNF-α/IL-6 suppression in macrophage models, or antioxidant effects using ROS scavenging assays .

Advanced Research Questions

Q. How can enantioselectivity be optimized in chemoenzymatic synthesis of this compound?

  • Answer :

  • Enzyme Engineering : Mutagenesis of nitrilase active sites (e.g., substrate-binding pockets) to enhance affinity for the R-enantiomer .
  • Solvent Engineering : Use biphasic systems (e.g., water-organic solvent mixtures) to shift equilibrium toward product formation .
  • Process Monitoring : Real-time pH adjustment and substrate feeding to maintain optimal reaction kinetics .

Q. How should researchers address contradictory data in reported biological activities of this compound?

  • Answer : Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or ROS detection methods (DCFH-DA vs. lucigenin).
  • Purity Issues : Trace impurities (e.g., S-enantiomer or unreacted precursors) can skew results. Validate purity via LC-MS and repeat assays with rigorously characterized samples .

Q. What computational strategies are effective for elucidating the mechanism of action of this compound?

  • Answer :

  • Molecular Docking : Simulate binding to targets like NMDA receptors or cyclooxygenase-2 (COX-2) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What challenges arise during scale-up of this compound synthesis, and how can they be mitigated?

  • Answer :

  • Purification Challenges : Low solubility in aqueous buffers (soluble in methanol/ethanol ) complicates crystallization. Use anti-solvent precipitation or simulated moving bed chromatography.
  • Safety : Handle chlorinated intermediates (e.g., 2-Chloro-N-(4-methylphenyl)-2-phenylacetamide) under inert atmosphere with fume hoods and PPE .

Q. How does the stability of this compound vary under different storage conditions?

  • Answer :

  • Thermal Stability : Degrades above 70°C; store at 2–8°C in amber vials .
  • pH Sensitivity : Stable at pH 6–8; avoid prolonged exposure to acidic/alkaline conditions to prevent racemization .

Q. Methodological Notes

  • Synthetic Protocols : Include negative controls (e.g., enzyme-free reactions) to confirm catalytic activity .
  • Analytical Validation : Cross-validate chiral purity results with multiple techniques (e.g., HPLC + optical rotation) .
  • Data Reporting : Adhere to pharmacopeial guidelines for precision (e.g., report means ± SD with ≤3 significant figures) .

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215140
Record name D-Phenylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-67-2
Record name D-Phenylglycine amide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phenylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R)-2-Amino-2-phenylacetamid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-PHENYLGLYCINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDY0KO51E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.